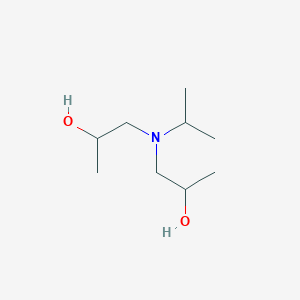
N-isopropyl-bis-(2-hydroxypropyl)amine
Cat. No. B8501748
M. Wt: 175.27 g/mol
InChI Key: BJRXTJPSWZNCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04670557
Procedure details


Isopropylamine (11.8 g, 0.2 mol) and propylene oxide (34.8 g, 0.6 mol) were subjected to a reaction as described in Example 1 above, except that the reaction temperature was 165° C. A 32% yield of 4-isopropyl-2,6-dimethyl-2-hydroxymorpholine was obtained along with 50% of N-isopropyl-bis-(2-hydroxypropyl)amine.



Yield
32%
Identifiers


|
REACTION_CXSMILES
|
C(N)(C)C.C1OC1C.[CH:9]([N:12]([CH2:17][CH:18]([OH:20])[CH3:19])[CH2:13][CH:14]([OH:16])[CH3:15])([CH3:11])[CH3:10]>>[CH:9]([N:12]1[CH2:17][CH:18]([CH3:19])[O:20][C:14]([CH3:15])([OH:16])[CH2:13]1)([CH3:11])[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC(C)O)CC(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
11.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N
|
|
Name
|
|
|
Quantity
|
34.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1C(C)O1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was 165° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)N1CC(OC(C1)C)(O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 32% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
